molecular formula C28H29ClN2O3 B4101335 2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B4101335
M. Wt: 477.0 g/mol
InChI Key: PXSSZSHYLQHAGN-UHFFFAOYSA-N
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Description

2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves several steps. The synthetic route typically starts with the preparation of the core chromene structure, followed by the introduction of the amino group, the phenoxy methyl group, and the dimethylphenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the amino and phenoxy groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the chromene ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved .

Scientific Research Applications

2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the phenoxy and chromene rings can participate in hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE include:

    4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxy structure but different substituents.

    3-amino-2-chloro-4-methylpyridine: A compound with a similar amino and chloro substitution pattern but a different core structure.

The uniqueness of this compound lies in its combination of functional groups and the chromene core, which provides distinct chemical and biological properties compared to these similar compounds .

Properties

IUPAC Name

2-amino-4-[3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O3/c1-15-8-18(14-33-23-7-6-19(29)10-16(23)2)17(3)20(9-15)25-21(13-30)27(31)34-24-12-28(4,5)11-22(32)26(24)25/h6-10,25H,11-12,14,31H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSSZSHYLQHAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C)COC4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 3
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 4
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

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